7-Methoxy-1-phenylnaphthalene 7-Methoxy-1-phenylnaphthalene
Brand Name: Vulcanchem
CAS No.: 27331-38-0
VCID: VC18435025
InChI: InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3
SMILES:
Molecular Formula: C17H14O
Molecular Weight: 234.29 g/mol

7-Methoxy-1-phenylnaphthalene

CAS No.: 27331-38-0

Cat. No.: VC18435025

Molecular Formula: C17H14O

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-1-phenylnaphthalene - 27331-38-0

Specification

CAS No. 27331-38-0
Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
IUPAC Name 7-methoxy-1-phenylnaphthalene
Standard InChI InChI=1S/C17H14O/c1-18-15-11-10-14-8-5-9-16(17(14)12-15)13-6-3-2-4-7-13/h2-12H,1H3
Standard InChI Key KOMPYRNICSLPKK-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=CC=C2C3=CC=CC=C3)C=C1

Introduction

Structural Characteristics and Molecular Identification

Core Architecture

The compound features a naphthalene backbone (C₁₀H₈) substituted at position 1 with a phenyl group (C₆H₅) and at position 7 with a methoxy group (-OCH₃). This arrangement creates distinct electronic environments across the fused aromatic system. The methoxy group's electron-donating effects influence π-electron delocalization, while the bulky phenyl substituent at position 1 introduces steric considerations in molecular interactions .

Molecular Descriptors

Key identifiers and computed properties from PubChem records include:

PropertyValueSource CID
Molecular FormulaC₁₇H₁₄O11639079
Molecular Weight234.29 g/mol11639079
IUPAC Name7-methoxy-1-phenylnaphthalene11639079
SMILESCOC1=CC2=C(C=CC=C2C=C1)C3=CC=CC=C311639079
XLogP35.211639079
Topological Polar SA9.2 Ų11639079

The relatively high octanol-water partition coefficient (XLogP3=5.2) suggests significant lipophilicity, a property that influences membrane permeability and potential biological activity .

Synthetic Approaches and Chemical Reactivity

Core Synthesis Strategies

While specific protocols for 7-methoxy-1-phenylnaphthalene remain undocumented in accessible literature, analogous naphthalene derivatives are typically synthesized through:

  • Friedel-Crafts Arylation: Employing Lewis acid catalysts to introduce phenyl groups to methoxy-substituted naphthalene precursors

  • Cross-Coupling Reactions: Utilizing Suzuki-Miyaura or Ullmann couplings for selective aromatic substitution

  • Demethylation/Hydrogenation: As demonstrated in the synthesis of cytotoxic 2-phenylnaphthalene derivatives

A hypothetical synthesis pathway could involve:

  • Protection/deprotection strategies for controlling methoxy group placement

  • Palladium-catalyzed coupling for phenyl group introduction

  • Final functional group interconversions to achieve target substitution pattern

Derivative Synthesis

The iodinated analog 2-iodo-7-methoxy-1-phenylnaphthalene (CID 11639079) demonstrates the compound's utility as a synthetic intermediate. The presence of iodine at position 2 enables further functionalization through cross-coupling reactions, potentially leading to bioactive molecules .

Physicochemical Profile and Structure-Activity Relationships

Electronic Effects

Methoxy substitution at position 7 creates distinct electronic regions:

  • Electron-rich zone: Methoxy group activates adjacent positions (C-6 and C-8) toward electrophilic substitution

  • Electron-deficient zone: Phenyl substitution at position 1 depletes electron density at C-2 and C-4 positions

This electronic polarization may influence:

  • Protein binding affinity: Through charge-transfer interactions

  • Metabolic stability: Via steric protection of reactive positions

  • Solid-state packing: Impacting crystallinity and solubility

Comparative Analysis with Bioactive Analogs

The structurally related compound 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) demonstrated potent cytotoxicity against MCF-7 breast cancer cells (IC₅₀=4.8 μM) with selective toxicity toward cancerous versus normal cells . Key structural comparisons:

Feature7-Methoxy-1-phenylnaphthalenePNAP-6h
Naphthalene Substitution1-Ph, 7-OCH₃2-Ph, 6,7-OH
Phenyl SubstitutionNone4'-OH
Molecular Weight234.29 g/mol278.28 g/mol
Predicted LogP5.23.1 (measured)

The reduced polarity of 7-methoxy-1-phenylnaphthalene compared to PNAP-6h suggests different bioavailability profiles, potentially favoring blood-brain barrier penetration.

Future Research Directions

Synthetic Chemistry Priorities

  • Develop efficient asymmetric synthesis routes

  • Explore microwave-assisted synthesis for improved yields

  • Investigate continuous flow production methods

Biological Evaluation

Critical studies should assess:

  • In vitro cytotoxicity across NCI-60 cancer cell lines

  • Kinase inhibition profiling (e.g., CDKs, EGFR, VEGFR)

  • Pharmacokinetic properties including CYP450 metabolism

Computational Modeling

Advanced simulations could:

  • Map electrostatic potential surfaces for target identification

  • Predict metabolite formation pathways

  • Optimize derivatives using QSAR models

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